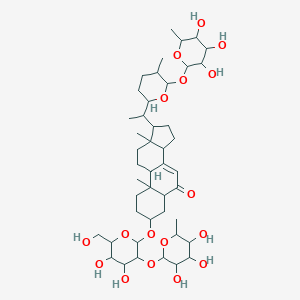
N-benzyl-N-isopropyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-isopropyl-3-phenylpropanamide, also known as benzylphenylpropionamide (BZP), is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
BZP works by increasing the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, movement, and attention. By increasing their release, BZP may help to improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream. These effects are similar to those of other amphetamines and are thought to be responsible for the drug's stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for lab experiments, including its stability and ease of synthesis. However, its potential for abuse and toxicity must be taken into consideration when designing experiments. Additionally, the use of BZP in human subjects is highly regulated and requires approval from ethical review boards.
Direcciones Futuras
There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for neurological disorders, particularly those that involve dopamine and serotonin dysfunction. Additionally, BZP may have applications in the field of drug discovery, as a tool for studying the mechanisms of neurotransmitter release. Further research is needed to fully understand the potential benefits and limitations of BZP in these areas.
Métodos De Síntesis
BZP can be synthesized through a multi-step process, starting with the condensation of benzyl cyanide and isopropyl magnesium bromide to form 3-phenylpropanenitrile. This is then reduced to 3-phenylpropanamine, which is subsequently benzylated to form BZP.
Aplicaciones Científicas De Investigación
BZP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP acts as a dopamine and serotonin releaser, which may help to alleviate symptoms of these disorders.
Propiedades
Nombre del producto |
N-benzyl-N-isopropyl-3-phenylpropanamide |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-benzyl-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3 |
Clave InChI |
MGNMFXYCTMKDGZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Solubilidad |
36.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)










![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)

